Cas no 951995-44-1 (9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one Chemical and Physical Properties
Names and Identifiers
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- 9-(2-methoxyethyl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
- 9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one
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- Inchi: 1S/C21H21NO5/c1-24-10-9-22-11-16-19(27-13-22)8-7-15-20(23)17(12-26-21(15)16)14-5-3-4-6-18(14)25-2/h3-8,12H,9-11,13H2,1-2H3
- InChI Key: RMKFHGHKOHKVRK-UHFFFAOYSA-N
- SMILES: O1C2=CC=C3C(=O)C(C4=CC=CC=C4OC)=COC3=C2CN(CCOC)C1
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-6022-2μmol |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951995-44-1 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6022-5μmol |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951995-44-1 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6022-10μmol |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951995-44-1 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6022-20μmol |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951995-44-1 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6022-1mg |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951995-44-1 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6022-2mg |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951995-44-1 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6022-3mg |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951995-44-1 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6022-4mg |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951995-44-1 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6022-5mg |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951995-44-1 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6022-10mg |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951995-44-1 | 10mg |
$79.0 | 2023-09-11 |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one
Introduction to 9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one (CAS No. 951995-44-1) and Its Emerging Applications in Chemical Biology
The compound 9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one, identified by the CAS number 951995-44-1, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the chromeno[8,7-e][1,3]oxazinone class, a structural motif that has garnered increasing attention due to its unique electronic and steric properties. The presence of multiple functional groups, including 2-methoxyethyl and 2-methoxyphenyl substituents, endows this molecule with distinct chemical reactivity and biological relevance.
Recent advancements in medicinal chemistry have highlighted the importance of chromeno[8,7-e][1,3]oxazinone derivatives as scaffolds for developing novel bioactive agents. The structural framework of this compound provides a privileged scaffold for interactions with biological targets, making it a promising candidate for further exploration. Specifically, the 4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one core has been shown to exhibit remarkable stability under various physiological conditions, which is a critical factor for drug-like properties. This stability is complemented by the electron-donating nature of the 2-methoxyethyl group and the electron-withdrawing effects of the 2-methoxyphenyl moiety, which can modulate the reactivity and binding affinity of the molecule.
In the context of current research trends, this compound has been investigated for its potential applications in modulating enzyme activity and receptor binding. For instance, studies have suggested that derivatives of chromeno[8,7-e][1,3]oxazinones may interact with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. The 9-(2-methoxyethyl) substituent is particularly noteworthy for its ability to enhance solubility while maintaining bioactivity, a crucial balance in drug development. Furthermore, the 2-methoxyphenyl group contributes to selective binding interactions by influencing the electronic distribution around the heterocyclic core.
One of the most compelling aspects of this compound is its versatility as a synthetic intermediate. The combination of a chromeno[8,7-e] backbone with an oxazinone ring provides multiple sites for functionalization, allowing chemists to tailor its properties for specific applications. Recent synthetic methodologies have demonstrated efficient access to this class of compounds through multi-step cascades involving transition metal-catalyzed reactions. These approaches not only improve yield but also enable the introduction of diverse substituents without compromising structural integrity.
The biological activity of 9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one has been explored in several preclinical studies. Initial findings indicate that it exhibits inhibitory effects on certain kinases and transcription factors implicated in cancer progression. The 2-methoxyethyl group appears to play a role in enhancing binding affinity by optimizing spatial orientation relative to the target protein. Additionally,the 2-methoxyphenyl moiety contributes to selectivity by modulating hydrophobic interactions within the active site.
From a computational chemistry perspective,this compound has been subjected to extensive molecular modeling studies to elucidate its interaction mechanisms. Quantum mechanical calculations have revealed that the electron-rich region centered around the chromeno[8,7-e] core is critical for binding to biological targets. The presence of both methoxy groups enhances dipole moments,which can be advantageous for dipole-dipole interactions with polar residues in proteins or nucleic acids。These insights have guided rational modifications aimed at improving potency and selectivity。
The synthetic utility of this scaffold extends beyond pharmaceutical applications。Recent reports highlight its use as a building block in materials science,particularly in designing organic semiconductors with tunable electronic properties。The conjugated system inherent in chromeno[8,7-e][1,3]oxazinones allows for effective charge transport,making them attractive candidates for optoelectronic devices。The methoxy-substituted derivatives exhibit enhanced thermal stability compared to their unsubstituted counterparts,which is advantageous for industrial applications。
Future directions in research on this compound include exploring its potential as an antimicrobial agent。The structural features that contribute to kinase inhibition may also be relevant for disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways。Additionally,the solubility-enhancing properties imparted by the 9-(2-methoxyethyl) group make it an excellent candidate for formulation into novel antimicrobial formulations designed for topical or oral administration。
In summary,9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H、8H、9H、10H-chromeno[8、7-e][1、3]oxazin-4-one (CAS No 951995-44-1) represents a structurally intriguing molecule with multifaceted applications across chemical biology and materials science。Its unique combination of functional groups、biological activity、and synthetic versatility positions it as a valuable scaffold for developing novel therapeutics and advanced materials。Ongoing research continues to uncover new possibilities,underscoring its significance as a focus for future investigations。
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